N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide
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Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide is a chemical compound with the molecular formula C15H11Cl2NO2 . It is related to 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, which is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research into similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, highlights the significance of molecular structure and intermolecular interactions. Such studies involve the synthesis and characterization of compounds followed by X-ray crystallography and DFT calculations to assess the impact of interactions such as dimerization and crystal packing on molecular geometry (Karabulut et al., 2014). This research area is crucial for understanding the physical and chemical properties of benzamides, which can inform their scientific applications.
Synthesis and Functionalization
The development of novel protecting groups for chemical synthesis using similar moieties illustrates the versatility of benzamide derivatives in organic chemistry. For instance, the use of the 3,4-dimethoxybenzyl group as an N-protecting group demonstrates the potential for selective functionalization and deprotection strategies in complex organic syntheses (Grunder-Klotz & Ehrhardt, 1991). Such methodologies are foundational for pharmaceutical development and materials science.
Antiviral and Antitumor Activities
Derivatives of benzamides, such as 5-chlorobenzotriazole derivatives, have been explored for their antiviral activities against a range of viruses, demonstrating the potential medicinal applications of benzamide analogs (Ibba et al., 2018). Additionally, phenoxybenzamine hydrochloride, another benzamide-related compound, has shown anti-tumor activity against malignant glioma cells, indicating potential applications in cancer therapy (Lin et al., 2016).
Materials Science Applications
The synthesis and characterization of novel aromatic polyimides derived from benzamide-related compounds underscore their relevance in materials science, particularly in the development of high-performance polymers with desirable thermal and mechanical properties (Butt et al., 2005).
Electrocatalysis and Sensing
Modified electrodes based on benzamide derivatives have been developed for the electrocatalytic determination of biologically relevant molecules, demonstrating the utility of such compounds in biosensor applications (Karimi-Maleh et al., 2014).
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO4/c1-28-15-9-13(10-16(12-15)29-2)22(27)25-20-8-7-14(23)11-18(20)21(26)17-5-3-4-6-19(17)24/h3-12H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBYMFTICZDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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